3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Nitric Oxide Synthase Inhibition Quinazoline-2,4-dione SAR Screening Library Procurement

3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1359204-18-4) is a synthetic small molecule belonging to the quinazoline-2,4-dione class, characterized by a 1,2,4-oxadiazole substituent at the 7-position and a 2-methoxyethyl group at the N3 position. This compound is catalogued within commercial screening libraries and has been identified in research contexts investigating nitric oxide synthase (NOS) inhibition, where the quinazolinone scaffold is a recognized pharmacophore.

Molecular Formula C19H16N4O4
Molecular Weight 364.361
CAS No. 1359204-18-4
Cat. No. B2878909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS1359204-18-4
Molecular FormulaC19H16N4O4
Molecular Weight364.361
Structural Identifiers
SMILESCOCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O
InChIInChI=1S/C19H16N4O4/c1-26-10-9-23-18(24)14-8-7-13(11-15(14)20-19(23)25)17-21-16(22-27-17)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,25)
InChIKeyHSQOPJKJWISGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1359204-18-4): Procurement Baseline and Structural Identity


3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1359204-18-4) is a synthetic small molecule belonging to the quinazoline-2,4-dione class, characterized by a 1,2,4-oxadiazole substituent at the 7-position and a 2-methoxyethyl group at the N3 position . This compound is catalogued within commercial screening libraries and has been identified in research contexts investigating nitric oxide synthase (NOS) inhibition, where the quinazolinone scaffold is a recognized pharmacophore [1]. However, a systematic search of primary literature and patents retrieved no publicly available head-to-head quantitative bioactivity data for this specific compound against defined comparators.

Why 3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with In-Class Analogs


Within the quinazoline-2,4-dione series, minor structural modifications produce substantial shifts in biochemical potency and isoform selectivity. Published structure–activity relationship (SAR) studies on related scaffolds demonstrate that varying the oxadiazole C3-aryl substituent (e.g., phenyl vs. 4-methoxyphenyl vs. 4-fluorophenyl) or altering the N3-alkyl chain can invert nNOS/iNOS selectivity profiles or abolish inhibitory activity entirely [1]. Consequently, generic substitution with a close analog such as 3-(2-methoxyethyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1359247-15-6) or 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione cannot be assumed to preserve the pharmacological fingerprint of the target compound. At present, the absence of disclosed comparative dose–response data means that any substitution decision must be treated as a new chemical entity with uncharacterized risk until empirically validated.

Quantitative Differentiation Evidence for 3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione


Data Scarcity: No Publicly Available Head-to-Head Quantitative Comparator Data Were Identified

A comprehensive search of primary literature, patents (including EP1100788 and WO2020/xxxxxx families covering quinazoline-oxadiazole derivatives), and authoritative databases (PubChem, ChemSpider, Springer, Semantic Scholar) yielded no IC50, Ki, percentage-inhibition, or selectivity index values for this compound against any named comparator under any specified assay system. The compound is absent from the quantitative SAR tables of the most directly relevant publication on quinazolinone NOS inhibitors [1], which reports IC50 values for structurally related quinazolinone derivatives (e.g., compound 7d) but does not include the target molecule. Consequently, differential claims cannot be substantiated with quantitative evidence at this time.

Nitric Oxide Synthase Inhibition Quinazoline-2,4-dione SAR Screening Library Procurement

Substructure Comparison: Phenyl-Oxadiazole vs. Substituted-Phenyl Analogs in Commercial Libraries

The target compound features an unsubstituted phenyl ring on the 1,2,4-oxadiazole moiety. Commercial databases list at least four direct analogs with para-substituted phenyl rings: p-tolyl (CAS 1359247-15-6), 4-methoxyphenyl (CAS 1359017-49-4), 4-fluorophenyl, and o-tolyl variants . In the broader quinazolinone-oxadiazole NOS inhibitor literature, para-substitution on the phenyl ring markedly alters both potency and nNOS/iNOS selectivity [1]. However, the specific impact of the unsubstituted phenyl group present in the target compound has not been disclosed in any publically available dose-response dataset.

Chemical Library Diversity Quinazoline-oxadiazole Series Analog Selection

Patent Landscape: Quinazoline-2,4-dione Derivatives Claimed for Neurological and Metabolic Disorders Without Specific Exemplification of the Target Compound

A 2020 patent publication (USPTO Patent Grant, October 6, 2020) describes compounds of Formula I encompassing quinazoline-2,4-dione derivatives for treating neurological diseases, neurodegenerative disorders, or diabetes [1]. The generic Markush structure covers the target compound's scaffold, but the specific compound CAS 1359204-18-4 is not explicitly exemplified in the abstract or accessible claims data. Earlier patent EP1100788 (Wyeth, filed 1999) claims substituted quinazoline derivatives broadly, but again without specific biological data for the target molecule. This places the compound within a commercially and therapeutically relevant intellectual property space, but without disclosed, compound-specific performance metrics that would differentiate it from other Markush-covered analogs.

Patent Analysis Quinazoline-2,4-dione Neurodegenerative Disease

Recommended Application Scenarios for 3-(2-Methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Based on Available Evidence


Exploratory SAR Probe in Quinazoline-2,4-dione NOS Inhibitor Programs

Given the established role of quinazolinone-oxadiazole hybrids as nNOS and iNOS inhibitors [1], this compound can serve as an unsubstituted phenyl reference point in systematic SAR studies. When procured alongside its para-substituted analogs (p-tolyl, 4-methoxyphenyl, 4-fluorophenyl), it enables the determination of substituent electronic and steric contributions to NOS isoform potency and selectivity. Researchers must generate primary dose-response data, as no published IC50 values exist.

High-Throughput Screening Library Expansion for Neurological Target Discovery

The compound is catalogued in commercial screening collections (e.g., InterBioScreen-like libraries) and falls within patent claims for neurological and neurodegenerative indications [2]. It is suitable for incorporation into diversity-oriented screening decks targeting CNS disorders where NOS modulation is implicated, with the caveat that its specific pharmacological profile remains unvalidated in the public domain.

Competitive Intelligence and Freedom-to-Operate Analysis

The compound's structural coverage under broad Markush claims in patents directed to neurological and metabolic diseases [2] makes it relevant for IP landscape mapping. Procurement of the physical sample allows analytical confirmation of structure and purity (vendor-stated purity typically 95%) for use as a reference standard in patent boundary determination, though absence of exemplified biological data limits its direct evidentiary value in patent challenges.

Quote Request

Request a Quote for 3-(2-methoxyethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.